![molecular formula C24H17F3N4O5 B11421346 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11421346.png)
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzodioxole moiety, a pyridopyrimidine core, and a trifluoromethylphenyl group, making it a subject of interest for various scientific research fields.
Preparation Methods
The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Construction of the pyridopyrimidine core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethylphenyl group: This step can be performed using a copper-catalyzed coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
®-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine: This compound has similar structural features and is used in psychotherapy research.
The uniqueness of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide (C733-0627) is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that warrant investigation. This article explores the biological activity of this compound based on existing literature and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 354.32 g/mol |
Molecular Formula | C17H14N4O5 |
LogP | 0.9657 |
Polar Surface Area | 92.373 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the pyrido[2,3-d]pyrimidine core suggests potential inhibition of kinases and other signaling pathways associated with cancer proliferation and inflammation.
Anticancer Activity
Research indicates that compounds similar to C733-0627 exhibit significant anticancer properties. For instance, studies have shown that related pyrido[2,3-d]pyrimidines can inhibit cell proliferation in various cancer cell lines by targeting the MEK/ERK signaling pathway. This inhibition leads to reduced phosphorylation of ERK1/2 and downstream effectors like p70S6K, which are critical for tumor growth and survival .
In a specific study involving acute biphenotypic leukemia MV4-11 cells, a related compound demonstrated an IC50 value of approximately 0.3 µM, indicating potent antiproliferative effects . This suggests that C733-0627 may similarly impact cancer cell viability.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The benzodioxole moiety is known for its role in modulating inflammatory responses, potentially enhancing the therapeutic profile of C733-0627 in inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Leukemia Treatment : A study reported that a compound with a similar structure effectively inhibited the proliferation of acute monocytic leukemia cells (MOLM13) at concentrations comparable to those affecting MV4-11 cells. The mechanism involved G0/G1 cell cycle arrest and subsequent apoptosis induction .
- In Vivo Studies : In xenograft models using BRAF mutant melanoma cell lines, treatment with related pyrido[2,3-d]pyrimidine compounds resulted in dose-dependent tumor growth inhibition. Effective doses ranged from 10 mg/kg to higher concentrations depending on tumor type and genetic background .
Properties
Molecular Formula |
C24H17F3N4O5 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17F3N4O5/c25-24(26,27)16-5-1-2-6-17(16)29-20(32)12-30-21-15(4-3-9-28-21)22(33)31(23(30)34)11-14-7-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32) |
InChI Key |
OPTQSBNFJSELNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
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